6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one
Description
Properties
CAS No. |
914395-73-6 |
|---|---|
Molecular Formula |
C17H16N4O3 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C17H16N4O3/c1-10(2)19-17-18-9-12-7-14(16(22)8-15(12)20-17)11-4-3-5-13(6-11)21(23)24/h3-10,22H,1-2H3,(H,18,19,20) |
InChI Key |
HYKGFTFFZBHHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Biological Activity
6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities. The structural features contributing to its activity include a 3-nitrophenyl group and an isopropylamino group , which enhance its pharmacological potential. This article explores the biological activities, synthesis methods, and comparative studies of this compound.
Biological Activity
The biological activity of this compound has been documented across various studies, highlighting its potential in medicinal chemistry.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the quinazoline structure can lead to enhanced cytotoxic effects against various cancer cell lines. The compound has been evaluated for its cytotoxicity against cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer) with promising results.
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| MCF-7 | < 10 | Significant growth inhibition |
| HT-29 | < 10 | High cytotoxicity observed |
| PC-3 | < 10 | Effective at low concentrations |
Antimicrobial Activity
Quinazoline derivatives, including this compound, have also demonstrated antimicrobial properties. The compound's efficacy against various bacterial strains has been assessed, showing potential as an antibacterial agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Materials : 2-aminoquinazolinones and 3-nitroaniline.
- Reaction Conditions : The reaction is carried out under acidic conditions.
- Yield : The synthesis generally yields moderate to high percentages of the target compound.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with key biological targets such as:
- Enzymes : Inhibition of specific kinases related to cancer progression.
- Receptors : Binding affinity towards certain receptors involved in cellular signaling pathways.
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(3-Nitrophenyl)quinazolin-4(3H)-one | Quinazoline core with nitrophenyl substitution | Anticancer | Lacks isopropylamino group |
| 4-(3-Nitrophenyl)quinazolin-2(1H)-one | Different position for nitrophenyl group | Antimicrobial | Different biological profile |
| 6,7-Dimethoxyquinazolinone | Methoxy substitutions instead of nitro | Anticancer and anti-inflammatory | Variations in substituents affect activity |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and properties of 6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one (hereafter referred to as the target compound) and related quinazolinones:
Key Observations:
Substituent Effects on Drug-Likeness: The target compound adheres more closely to Lipinski's Rule (molecular weight <500, HBD <5, HBA <10) compared to 3i and benzoquinazolinone 12, suggesting better oral bioavailability .
Solubility and Lipophilicity :
- Compound 3j, with a 3-hydroxyphenyl group, exhibits improved aqueous solubility due to the polar hydroxyl group, whereas the target compound’s nitro group may reduce solubility despite its moderate LogP .
- The trifluoromethyl group in 3l increases lipophilicity (LogP ~4.1), which could enhance membrane permeability but reduce solubility .
Pharmacological Potency: Benzoquinazolinone 12 demonstrates high functional potency attributed to its hydroxycyclohexyl and pyridinyl groups, which enhance target binding through hydrogen bonding and π-π interactions . The target compound’s isopropylamino group may offer similar steric advantages but lacks the hydroxyl moiety for stronger hydrogen bonding.
Stability and Synthetic Feasibility :
Research Findings and Implications
Computational and Experimental Insights
- Drug-Likeness Predictions : The target compound’s molecular weight (~340) and HBD/HBA counts align with Lipinski’s criteria, suggesting favorable absorption. However, its nitro group may pose toxicity risks, necessitating further ADMET profiling .
- Noncovalent Interactions: Computational tools like Multiwfn could elucidate steric repulsion and hydrogen-bonding patterns in the target compound, particularly between the nitro group and biological targets .
- Synthetic Challenges : Unlike 6-nitro-7-tosylquinazolin-4(3H)-one, which uses sodium p-toluenesulfinate for sulfonation, the target compound’s synthesis likely requires selective nitration and amination steps, as seen in analogous protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
